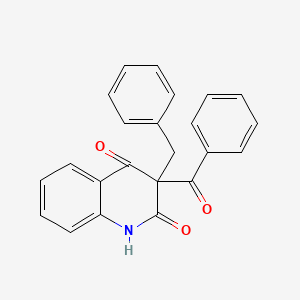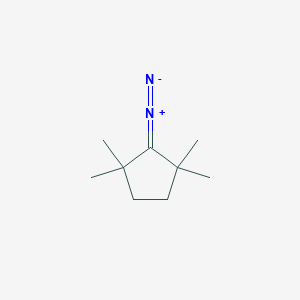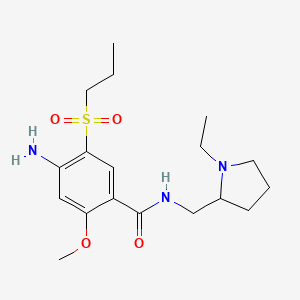
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide is a compound known for its affinity towards dopamine D2 receptors
Vorbereitungsmethoden
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide involves several steps. One common method includes the reaction of 2-methoxy-4-amino-5-propylsulphonylbenzoic acid with (1-ethyl-2-pyrrolidinyl)methylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Analyse Chemischer Reaktionen
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Wissenschaftliche Forschungsanwendungen
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide has been extensively studied for its applications in various fields:
Chemistry: It is used as a ligand in the study of dopamine D2 receptors, aiding in the understanding of receptor-ligand interactions.
Biology: The compound is utilized in research involving neurotransmitter pathways and their role in neurological disorders.
Medicine: It has potential therapeutic applications in the treatment of schizophrenia and other psychiatric conditions due to its dopamine receptor affinity.
Wirkmechanismus
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide involves its interaction with dopamine D2 receptors. By binding to these receptors, the compound modulates dopamine signaling pathways, which are crucial in regulating mood, cognition, and motor functions. This interaction helps alleviate symptoms of neurological disorders by restoring the balance of dopamine in the brain .
Vergleich Mit ähnlichen Verbindungen
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide is unique due to its specific structural features and high affinity for dopamine D2 receptors. Similar compounds include:
Sulpiride: Another benzamide derivative with dopamine D2 receptor affinity, used in the treatment of schizophrenia.
Amisulpride: A selective dopamine D2 and D3 receptor antagonist, also used for treating schizophrenia and other psychiatric disorders.
These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, which influence their therapeutic applications and side effect profiles.
Eigenschaften
CAS-Nummer |
71675-94-0 |
|---|---|
Molekularformel |
C18H29N3O4S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-propylsulfonylbenzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-4-9-26(23,24)17-10-14(16(25-3)11-15(17)19)18(22)20-12-13-7-6-8-21(13)5-2/h10-11,13H,4-9,12,19H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
OHXAATSCRKQXOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


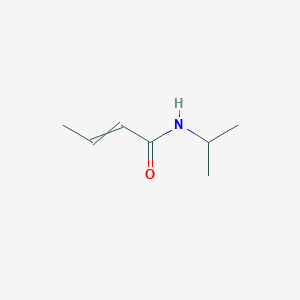
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)
phosphane](/img/structure/B14459667.png)
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)




![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
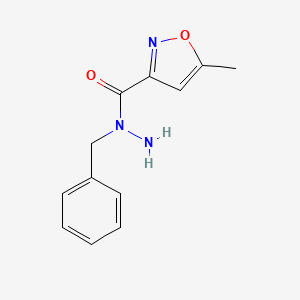
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)

